molecular formula C8H10OS B14121123 1-Thiophen-2-yl-but-3-en-1-ol

1-Thiophen-2-yl-but-3-en-1-ol

Cat. No.: B14121123
M. Wt: 154.23 g/mol
InChI Key: KRBDYAKQPULVNR-UHFFFAOYSA-N
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Description

1-Thiophen-2-yl-but-3-en-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring attached to a butenol chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thiophen-2-yl-but-3-en-1-ol can be synthesized through various methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with a suitable alkene in the presence of a base. This reaction typically requires mild to moderate temperatures and can be catalyzed by bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of thiophene derivatives often involves multi-step processes that include the preparation of intermediates followed by their functionalization. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Thiophen-2-yl-but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding thiophene ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenol chain to a single bond, forming saturated alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Thiophen-2-yl-but-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thiophen-2-yl-but-3-en-1-ol depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes or receptors. The sulfur atom in the thiophene ring can form interactions with metal ions or participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

1-thiophen-2-ylbut-3-en-1-ol

InChI

InChI=1S/C8H10OS/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2

InChI Key

KRBDYAKQPULVNR-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CS1)O

Origin of Product

United States

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